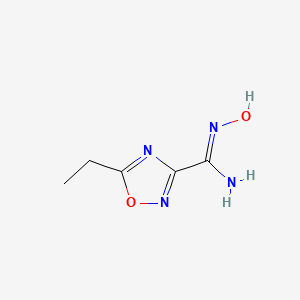

5-ethyl-N-hydroxy-1,2,4-oxadiazole-3-carboximidamide

Description

Molecular Architecture of the 1,2,4-Oxadiazole Core

The 1,2,4-oxadiazole ring is a five-membered heterocycle containing two nitrogen atoms at positions 2 and 4 and one oxygen atom at position 1 (Figure 1). X-ray diffraction studies of analogous compounds reveal a nearly planar geometry, with bond lengths and angles consistent with partial double-bond character between adjacent atoms. The N2–C3 bond (1.292 Å) and C5–N4 bond (1.282 Å) exhibit typical lengths for conjugated systems, while the O1–C5 bond (1.327 Å) reflects the oxygen atom’s electronegative influence.

Table 1: Key Bond Lengths and Angles in the 1,2,4-Oxadiazole Core

| Bond/Angle | Measurement (Å/°) | Significance |

|---|---|---|

| O1–C5 | 1.327 | Partial double-bond character |

| N2–C3 | 1.292 | Conjugation with adjacent nitrogen |

| C5–N4 | 1.282 | Resonance stabilization |

| N2–O1–C5 | 109.8 | Distorted tetrahedral geometry |

| C3–N4–C5 | 103.5 | Ring strain minimization |

The ring’s aromaticity arises from a 6π-electron system delocalized across the O1–N2–C3–N4–C5 sequence. This conjugation creates distinct regions of electron density, with the N4 atom serving as a potential coordination site in metal complexes. Density functional theory (DFT) calculations suggest that the oxadiazole ring’s HOMO (-7.2 eV) localizes primarily on the N4 and O1 atoms, while the LUMO (-1.8 eV) concentrates on the C3 and N2 positions.

Properties

Molecular Formula |

C5H8N4O2 |

|---|---|

Molecular Weight |

156.14 g/mol |

IUPAC Name |

5-ethyl-N'-hydroxy-1,2,4-oxadiazole-3-carboximidamide |

InChI |

InChI=1S/C5H8N4O2/c1-2-3-7-5(9-11-3)4(6)8-10/h10H,2H2,1H3,(H2,6,8) |

InChI Key |

VLGPAIFKLCTJBX-UHFFFAOYSA-N |

Isomeric SMILES |

CCC1=NC(=NO1)/C(=N/O)/N |

Canonical SMILES |

CCC1=NC(=NO1)C(=NO)N |

Origin of Product |

United States |

Preparation Methods

Precursor Synthesis

The synthesis begins with the preparation of an ethyl-substituted amidoxime or hydrazide intermediate. For example, ethyl 5-hydroxy-1,2,4-oxadiazole-3-carboxylate can serve as a key precursor, which is synthesized from ethyl esters and hydroxylamine derivatives under controlled conditions.

Cyclization and Ring Closure

The critical step involves cyclization to form the 1,2,4-oxadiazole ring. This is typically achieved by:

- Condensation of the amidoxime intermediate with an ethyl ester or acid chloride

- Use of dehydrating agents or heating to promote ring closure

For instance, literature reports the use of hydrazides reacting with ethyl esters under reflux or in the presence of catalysts to form the oxadiazole ring.

Introduction of the N-Hydroxy Carboximidamide Group

The N-hydroxy carboximidamide group is introduced by selective hydroxylation or by using N-hydroxy amidine precursors. This step requires careful control to avoid over-oxidation or decomposition.

Representative Synthetic Route (Based on Patent and Literature Data)

| Step | Reaction Description | Reagents & Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of monoalkyl oxalate hydrazide | Dialkyl oxalate + hydrazine hydrate, ammonia decomposition | Generates key hydrazide intermediate |

| 2 | Acylation of hydrazide | Hydrazide + fatty acid anhydride or ethyl oxalyl chloride, 60-65°C, 1 h | Selective acylation at N-2 position |

| 3 | Dehydration cyclization | Heating or dehydrating agent to promote ring closure | Forms 5-alkyl-1,2,4-oxadiazole ester intermediate |

| 4 | Conversion to N-hydroxy carboximidamide | Hydroxylation or reaction with hydroxylamine derivatives | Introduces N-hydroxy group |

This route avoids highly toxic reagents, uses relatively inexpensive raw materials, and is suitable for scale-up.

Analytical Data and Reaction Optimization

Yield and Purity

- Yields reported for similar oxadiazole syntheses range from 70% to 90%, depending on reaction conditions and purification methods.

- Purity is typically confirmed by NMR, IR spectroscopy, and mass spectrometry.

Reaction Conditions

| Parameter | Typical Range | Effect on Reaction |

|---|---|---|

| Temperature | 60-80°C | Promotes cyclization without decomposition |

| Solvent | Dichloromethane, THF, DMF | Solvent polarity affects reaction rate and selectivity |

| Time | 1-3 hours | Sufficient for completion of acylation and cyclization |

| Reagents ratio | Slight excess of acylating agent | Ensures complete conversion |

Summary Table of Preparation Methods

Chemical Reactions Analysis

Oxidation: The N-hydroxy group can undergo oxidation to form a nitro group.

Substitution: The ethyl group can be substituted with other functional groups.

Hydrolysis: The carboximidamide group can hydrolyze to yield carboxylic acid and amidoxime.

Oxidation: Nitric acid (HNO₃) or other oxidizing agents.

Substitution: Various alkylating agents or nucleophiles.

Hydrolysis: Acidic or basic conditions.

- Oxidation: Nitro derivatives.

- Substitution: Various derivatives with modified ethyl groups.

- Hydrolysis: Carboxylic acid and amidoxime.

Scientific Research Applications

Antimicrobial Activity

One of the prominent applications of 5-ethyl-N-hydroxy-1,2,4-oxadiazole-3-carboximidamide is its potential as an antimicrobial agent. Research has shown that derivatives of the 1,2,4-oxadiazole class exhibit significant activity against various bacterial pathogens. For instance, modifications to the oxadiazole structure have resulted in compounds that retain activity against gastrointestinal pathogens such as Clostridioides difficile and multidrug-resistant Enterococcus faecium .

Case Study: Modified Oxadiazoles

A study demonstrated that specific modifications to the oxadiazole structure allowed for improved permeability and targeted action against bacterial infections. These modifications are crucial for developing colon-targeted antimicrobial agents .

Anticancer Properties

The anticancer potential of 5-ethyl-N-hydroxy-1,2,4-oxadiazole-3-carboximidamide and its derivatives has been extensively researched. Various studies have indicated that certain oxadiazole derivatives can act as potent anticancer agents by inducing apoptosis in cancer cells.

Data Table: Anticancer Activity of Oxadiazole Derivatives

| Compound | Cancer Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 (Breast) | 0.48 | Induces apoptosis via caspase activation |

| Compound B | HCT-116 (Colon) | 0.78 | G1 phase cell cycle arrest |

| Compound C | A549 (Lung) | 0.11 | Microtubule destabilization |

Research has shown that some derivatives demonstrate IC50 values lower than traditional chemotherapeutics like doxorubicin, indicating their potential as effective cancer treatments . For example, a study highlighted that certain substituted oxadiazoles exhibited higher antiproliferative activity against various cancer cell lines compared to established drugs .

Environmental Applications

In environmental science, compounds like 5-ethyl-N-hydroxy-1,2,4-oxadiazole-3-carboximidamide have been explored for their ability to remove heavy metals from wastewater. Composite sorbents based on polymer matrices incorporating oxadiazole derivatives have shown high efficiency in sorbing uranium from liquid waste.

Case Study: Uranium Removal

A study reported that composite sorbents made with chitosan and amidoxime derivatives achieved over 98% uranium removal efficiency within a pH range of 4–8. This efficiency is attributed to the functional groups present in the oxadiazole derivatives .

Mechanism of Action

The precise mechanism remains an active area of research. its N-hydroxy group suggests potential involvement in redox processes, enzyme inhibition, or metal chelation.

Biological Activity

5-ethyl-N-hydroxy-1,2,4-oxadiazole-3-carboximidamide is a heterocyclic compound that has gained significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

This compound belongs to the oxadiazole family, characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. Its molecular formula is C5H8N4O2, with a molecular weight of approximately 156.14 g/mol. The structure includes an ethyl group at the 5-position and a hydroxyl group at the 1-position, alongside a carboximidamide functional group at the 3-position.

Biological Activity Overview

Research indicates that compounds within the oxadiazole family exhibit significant biological activity, particularly in anticancer and antimicrobial domains. The following table summarizes key biological activities associated with 5-ethyl-N-hydroxy-1,2,4-oxadiazole-3-carboximidamide:

| Biological Activity | Description |

|---|---|

| Anticancer | Induces apoptosis in cancer cells; cytotoxic effects against leukemia and breast cancer cell lines. |

| Antimicrobial | Potential activity against various bacterial pathogens, including multidrug-resistant strains. |

| Anti-inflammatory | May exhibit anti-inflammatory properties through inhibition of specific pathways. |

Anticancer Activity

The anticancer properties of 5-ethyl-N-hydroxy-1,2,4-oxadiazole-3-carboximidamide are primarily attributed to its ability to induce apoptosis through various mechanisms:

- p53 Modulation : The compound may activate p53 pathways, leading to cell cycle arrest and apoptosis in cancer cells.

- Caspase Activation : It has been shown to activate caspases, which are crucial for the execution phase of apoptosis.

In vitro studies have demonstrated its cytotoxic effects against different cancer cell lines with IC50 values indicating significant potency (e.g., IC50 values as low as 2.76 µM against OVXF 899 ovarian cancer cells) .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been explored in various studies. For instance:

- Modified analogues have shown effectiveness against gastrointestinal pathogens like Clostridioides difficile and multidrug-resistant Enterococcus faecium.

- The compound's mechanism involves targeting bacterial cell membranes and inhibiting critical metabolic pathways .

Case Studies

Several studies have highlighted the potential of 5-ethyl-N-hydroxy-1,2,4-oxadiazole-3-carboximidamide in drug development:

- Anticancer Studies : A study reported that derivatives of this compound displayed enhanced antitumor activity against a panel of human tumor cell lines, particularly demonstrating selectivity towards renal cancer cells with an IC50 value of 1.143 µM .

- Antimicrobial Development : Research focused on enhancing the permeability of oxadiazole derivatives for targeted delivery in the gastrointestinal tract has shown promising results for treating healthcare-associated infections .

Future Directions

The unique structural characteristics of 5-ethyl-N-hydroxy-1,2,4-oxadiazole-3-carboximidamide suggest potential for further modifications aimed at developing new therapeutic agents targeting specific diseases. Its applications may extend beyond oncology to include agricultural chemistry as a bioactive fungicide or herbicide.

Comparison with Similar Compounds

Substituent Variation in 1,2,4-Oxadiazole Carboximidamides

The structural analog 5-amino-N-hydroxy-1,2,4-oxadiazole-3-carboximidamide (CAS: 371935-95-4) shares the same core but replaces the ethyl group with an amino substituent. Key differences include:

- Electronic Effects: The electron-donating amino group may alter the electron density of the oxadiazole ring, affecting reactivity and binding affinity.

- Synthetic Routes: While the ethyl derivative may require alkylation steps, the amino analog likely involves nitration followed by reduction .

Table 1: Substituent Effects in 1,2,4-Oxadiazole Derivatives

| Compound | Substituent | Key Properties | Synthesis Highlights |

|---|---|---|---|

| 5-Ethyl-N-hydroxy-1,2,4-oxadiazole-3-carboximidamide | Ethyl (C2H5) | Hydrophobic, moderate solubility | Alkylation of oxadiazole core |

| 5-Amino-N-hydroxy-1,2,4-oxadiazole-3-carboximidamide | Amino (NH2) | Polar, higher solubility | Nitration/reduction pathways |

Benzo-Fused Oxadiazole Derivatives

The compound N'-hydroxybenzo[c][1,2,5]oxadiazole-5-carboximidamide (, Compound 5) features a fused benzene ring, increasing aromaticity and conjugation. Comparisons include:

- Stability : The benzo-fused system enhances thermal and oxidative stability due to extended π-conjugation.

- Solubility: The planar structure may reduce solubility compared to non-fused oxadiazoles.

- Synthesis : Requires multi-step routes involving nitration, cyclization, and hydroxylamine coupling .

Isoxazole-Based Carboximidamides

N'-Hydroxy-5-methylisoxazole-3-carboximidamide () replaces the 1,2,4-oxadiazole with an isoxazole ring (oxygen and nitrogen at 1,2-positions). Key distinctions:

- Ring Reactivity : Isoxazole’s lower aromatic stability may increase susceptibility to ring-opening reactions.

- Substituent Effects : The methyl group at the 5-position offers steric hindrance similar to ethyl but with reduced hydrophobicity.

- Applications : Isoxazole derivatives are often explored as antimicrobial agents, suggesting divergent biological roles compared to oxadiazoles .

Pyrazole Carboxamide Derivatives

The 5-chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide series () shares functional groups (e.g., carboxamide, cyano) but differs in core structure. Notable contrasts:

- Synthesis : Uses EDCI/HOBt-mediated coupling, yielding high-purity crystals (68–71% yields) with characterized melting points (123–183°C) .

- Physicochemical Data : Derivatives exhibit distinct NMR profiles (e.g., δ 2.66 ppm for methyl groups) and MS patterns (e.g., [M+H]+ 403.1–437.1) .

Table 2: Comparative Physicochemical Data

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 5-ethyl-N-hydroxy-1,2,4-oxadiazole-3-carboximidamide, and how do reaction conditions influence yield?

- Methodology : Cyclocondensation reactions, similar to those used for 1,2,4-triazole derivatives, are effective. For example, coupling ethyl carbethoxyformimidate with acylhydrazides under reflux in anhydrous solvents (e.g., THF or DMF) can yield oxadiazole derivatives. Optimize pH (neutral to slightly acidic) and temperature (80–100°C) to avoid side reactions like hydrolysis. Monitor progress via TLC and purify using column chromatography .

Q. Which spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?

- Methodology : Use a combination of H-NMR (to confirm ethyl and hydroxy groups), C-NMR (to verify oxadiazole ring carbons), and IR spectroscopy (to identify N–O and C=N stretches). High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. For example, in pyrazole analogs, H-NMR peaks at δ 2.6–2.7 ppm confirm ethyl groups, while IR bands near 1650 cm indicate C=N bonds .

Q. How can researchers assess the compound’s stability under varying storage conditions?

- Methodology : Conduct accelerated stability studies by exposing the compound to temperatures (e.g., 4°C, 25°C, 40°C), humidity (40–75% RH), and light (ICH Q1B guidelines). Monitor degradation via HPLC for purity and FTIR for functional group changes. For hygroscopic compounds, use desiccants and inert gas purging during storage .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of 5-ethyl-N-hydroxy-1,2,4-oxadiazole-3-carboximidamide against specific enzyme targets?

- Methodology : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity with enzymes like cytochrome P450 or kinases. Use density functional theory (DFT) to calculate electrostatic potentials and HOMO-LUMO gaps, which correlate with reactivity. Validate predictions with in vitro assays (e.g., enzyme inhibition IC measurements) .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., cytotoxicity vs. anti-inflammatory effects)?

- Methodology : Replicate assays under standardized conditions (e.g., cell line selection, serum-free media, and controlled oxygen levels). Use orthogonal assays (e.g., MTT for cytotoxicity and ELISA for cytokine profiling) to isolate effects. For marine-derived analogs, discrepancies often arise from impurity profiles or assay interference; thus, ultra-purification (>98% HPLC purity) is critical .

Q. How can researchers optimize the compound’s solubility for in vivo pharmacokinetic studies?

- Methodology : Employ co-solvents (e.g., PEG-400 or DMSO) or formulate as nanoparticles via solvent evaporation. Test solubility in biorelevant media (FaSSIF/FeSSIF) and measure logP values (via shake-flask method) to guide formulation. For oxadiazoles, sulfobutyl ether β-cyclodextrin inclusion complexes have improved bioavailability in preclinical models .

Q. What strategies mitigate byproduct formation during scale-up synthesis?

- Methodology : Use flow chemistry to control exothermic reactions and reduce side products. For example, continuous flow reactors with immobilized catalysts (e.g., Amberlyst-15) minimize thermal degradation. Process analytical technology (PAT) tools, like in-line FTIR, enable real-time monitoring of intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.